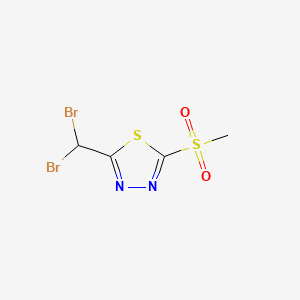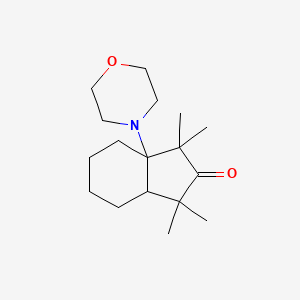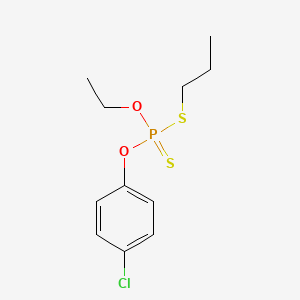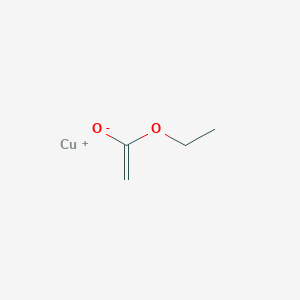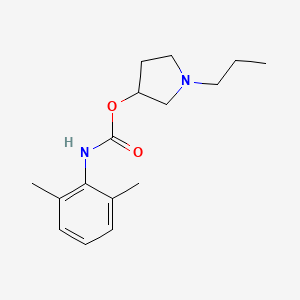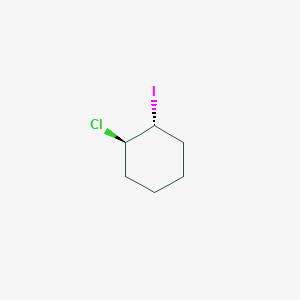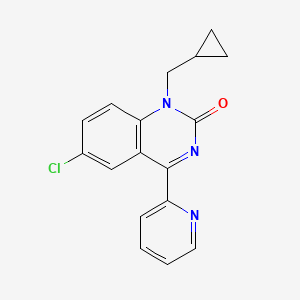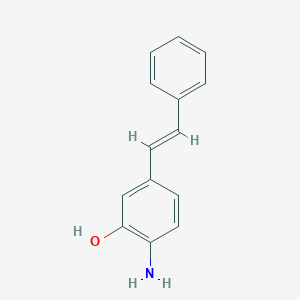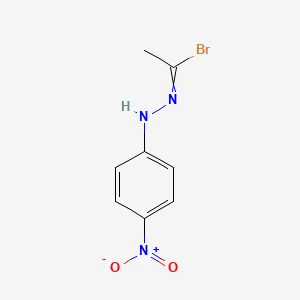
N-(4-Nitrophenyl)ethanehydrazonoyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrophenyl)ethanehydrazonoyl bromide is a chemical compound that belongs to the class of hydrazonoyl halides. These compounds are characterized by the functional group –C(X):NNH– and have gained significant attention due to their wide range of biological properties, including antimicrobial, fungicidal, and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Nitrophenyl)ethanehydrazonoyl bromide can be synthesized through the bromination of propionaldehyde-4-nitrophenylhydrazone. This is followed by the reaction of the produced N-(4-nitrophenyl)propionohydrazonoyl bromide with acetylacetone in the presence of sodium ethoxide . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitrophenyl)ethanehydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: It participates in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrazine are frequently used.
Substitution: Reagents like sodium ethoxide and triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions include various thiadiazole derivatives, which have been evaluated for their antimicrobial activity .
Aplicaciones Científicas De Investigación
N-(4-Nitrophenyl)ethanehydrazonoyl bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of 1,3,4-thiadiazole derivatives.
Biology: The compound and its derivatives have shown significant antimicrobial activity against bacteria like E. coli and fungi like C.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrophenyl)ethanehydrazonoyl bromide involves its interaction with microbial cell components, leading to the disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microbes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Nitrophenyl)acetohydrazonoyl chloride
- N-(4-Nitrophenyl)propionohydrazonoyl bromide
- N-(4-Nitrophenyl)benzohydrazonoyl chloride
Uniqueness
N-(4-Nitrophenyl)ethanehydrazonoyl bromide is unique due to its specific functional group and its ability to form a wide range of derivatives with significant antimicrobial properties.
Propiedades
Número CAS |
38562-65-1 |
|---|---|
Fórmula molecular |
C8H8BrN3O2 |
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)ethanehydrazonoyl bromide |
InChI |
InChI=1S/C8H8BrN3O2/c1-6(9)10-11-7-2-4-8(5-3-7)12(13)14/h2-5,11H,1H3 |
Clave InChI |
YLJLGXZPXFDLTF-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


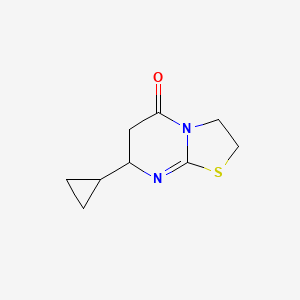
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-](/img/structure/B14677751.png)
![1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14677759.png)
